molecular formula C19H21N5O2 B560057 Nvs-crf38 CAS No. 1207258-55-6

Nvs-crf38

Cat. No. B560057
M. Wt: 351.4
InChI Key: MEICIUGVENCLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVS-CRF38 is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist . It has low water solubility and is used for research purposes . The molecular weight of NVS-CRF38 is 351.40 and its formula is C19H21N5O2 .


Molecular Structure Analysis

The molecular structure of NVS-CRF38 is represented by the SMILES string: COC1=CC©=C(C2=C©OC3=C(N4N=C©N=C4C)C©=NN32)C=C1 .


Physical And Chemical Properties Analysis

NVS-CRF38 has a molecular weight of 351.40 and a formula of C19H21N5O2 . It has low water solubility . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Preclinical Metabolism and Pharmacokinetics : NVS-CRF38 has been studied for its pharmacokinetic properties and metabolism in vitro and in animal models. It shows near-complete absorption in rats and dogs, low hepatic extraction, and extensive tissue distribution. Metabolism studies revealed the formation of several metabolites, with cytochrome P450 enzymes playing a significant role in its primary metabolism. The compound has weak binding to plasma proteins in different species, including humans. The hepatic clearance in humans is predicted to be low (Stringer et al., 2014).

  • Application of Deuterium Replacement Strategy : The pharmacokinetics of NVS-CRF38 was modulated using a deuterium replacement strategy. This approach aimed to suppress O-demethylation of NVS-CRF38 without losing activity against the CRF1 receptor. The replacement of protons with deuterium at the site of metabolism led to pronounced intrinsic primary isotope effects in both in vitro and in vivo studies. Comparative metabolite identification in rat and human microsomes indicated a marked reduction of the O-demethylated metabolite for deuterated NVS-CRF38 (Stringer et al., 2014).

Future Directions

One of the papers retrieved discusses the application of a deuterium replacement strategy to modulate the pharmacokinetics of NVS-CRF38 . This could be a potential future direction for research involving NVS-CRF38.

properties

IUPAC Name

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEICIUGVENCLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvs-crf38

Synthesis routes and methods

Procedure details

To a dispersion of 2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one (0.905 g, 2.45 mmol) in 1,2-dichloroethane (20 ml) is added titanium tetrachloride (0.675 ml, 6.12 mmol). The reaction mixture is heated to 85° C. for 2.5 hours and then left at RT overnight. The mixture is quenched carefully with sat. NH4Cl (50 ml) and extracted with EtOAc (2×50 ml). The combined organic extracts are washed with NaHCO3 (50 ml), brine, dried over MgSO4 and concentrated in vacuo to afford a dark brown oil. The crude oil is then taken up in 10% Et2O/iso-hexane (50 ml) and the brown solution is sonicated: no precipitation occurred immediately, but after 2 hours large crystals form. The solid is collected and washed with iso-hexane to give a cream coloured solid. Purification of this solid by recrystallisation from hot Et2O (˜40 ml) yields the title compound as tan crystals; MS: m/z=352.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.39 (1H, d), 7.01 (1H, d), 6.94 (1H, dd), 3.83 (3H, s), 2.30 (6H, s), 2.26 (6H, s), 2.11 (3H, s).
Name
2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one
Quantity
0.905 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.675 mL
Type
catalyst
Reaction Step One
Name
Et2O iso-hexane
Quantity
50 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
15
Citations
RA Stringer, E Weber, A Culshaw, J McKenna… - Xenobiotica, 2014 - Taylor & Francis
… In this study, the metabolism and pharmacokinetic properties of NVS-CRF38 were investigated in vitro and in animals to support development of this compound. Pharmacokinetic …
Number of citations: 2 www.tandfonline.com
RA Stringer, G Williams, F Picard, B Sohal… - Drug Metabolism and …, 2014 - ASPET
… Compound stock solutions (10 mM) were prepared by dissolving an appropriate amount of either NVS-CRF38 or d-NVS-CRF38 in DMSO. This standard solution was diluted to 120 μM …
Number of citations: 25 dmd.aspetjournals.org
RA Stringer, E Weber, B Tigani, P Lavan… - Drug Metabolism and …, 2014 - ASPET
… For this study, NVS-CRF38 was administered via the oral route and ABT was administered via the ip route to ensure that ABT did not inhibit its own absorption. For the fed animal group …
Number of citations: 22 dmd.aspetjournals.org
R Stringer, G Williams, F Picard, B Sohal… - Drug Metabolism and …, 2014 - oak.novartis.com
… of NVS-CRF38, a novel CRF1 receptor antagonist. In an attempt to supress O-demethylation of NVS-CRF38 … substrate, however levels of NVS-CRF38’s other metabolites increased, …
Number of citations: 2 oak.novartis.com
RA Stringer, G Williams, F Picard, B Sohal, O Kretz… - 2014 - academia.edu
… As expected a marked reduction of the O-demethylated metabolite was observed for the NVSCRF38, however levels of NVS-CRF38’s other metabolites increased, compensating to …
Number of citations: 2 www.academia.edu
R Stringer, V Cordier, C Afatsawo, P Arabin… - Xenobiotica, 2019 - Taylor & Francis
… of ABT administration on the oral absorption of NVS-CRF38. Two hour prior oral treatment with 100 mg/kg ABT inhibited the oral absorption of NVS-CRF38, T max was 4 hours for ABT-…
Number of citations: 8 www.tandfonline.com
Y McNamara, E Rosa - Drugs of the Future, 2014 - access.portico.org
… SAR and toxicology studies led to the design of NVS-CRF38, which inhibited CRF-R1 with … In rat pharmacokinetic studies, NVS-CRF38 (1 mg/kg iv to 100 mg/kg po) had a clearance of …
Number of citations: 2 access.portico.org
S Padmanabhan, H Kaur, A Rao, A Saxena… - Xenobiotica, 2019 - Taylor & Francis
… NVS-CRF38 and increased time to achieve maximum concentration (T max ) by 40-fold, suggesting gastric retention and delayed oral absorption. The T max of NVS-CRF38 was …
Number of citations: 2 www.tandfonline.com
D Navarro, R Castaner… - Drugs of the Future, 2014 - access.portico.org
… optimize the pharmacokinetics of NVS-CRF38. This strategy … O-demethylation of NVS-CRF38 without losing activity … lite for NVS-CRF38, while levels of other NVS-CRF38 metabolites …
Number of citations: 2 access.portico.org
R Rayala, P Theard, H Ortiz, SF Wnuk… - ABSTRACTS OF PAPERS …, 2014 - acs.org
… through the clinic: this talk will centre on our drug discovery efforts and include the application of early toxicology studies which ultimately lead to the discovery of NVS-CRF38, a …
Number of citations: 0 www.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.